molecular formula C20H16N2O3S B381778 7-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one CAS No. 315683-62-6

7-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one

Cat. No.: B381778
CAS No.: 315683-62-6
M. Wt: 364.4g/mol
InChI Key: JHQLCPZKELNFHU-UHFFFAOYSA-N
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Description

7-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.4g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of pyrido [2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities . .

Mode of Action

Similar compounds in the pyrido [2,3-d]pyrimidines class are known to interact with their targets leading to various biological effects .

Biochemical Pathways

Pyrido [2,3-d]pyrimidines are known to affect various pathways due to their wide range of biological activities

Result of Action

Compounds in the pyrido [2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not well studied. Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action.

Properties

IUPAC Name

7-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-11-2-6-14-16(8-11)26-20-18(14)19(21-10-22-20)24-13-5-3-12-4-7-17(23)25-15(12)9-13/h3-5,7,9-11H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQLCPZKELNFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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